molecular formula C24H29N3O2 B14979065 N-[2-(diethylamino)-2-phenylethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

N-[2-(diethylamino)-2-phenylethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B14979065
M. Wt: 391.5 g/mol
InChI Key: RHKPRRAEVQMEBU-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)-2-phenylethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxazole ring, a carboxamide group, and multiple aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)-2-phenylethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions The initial step often includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)-2-phenylethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(diethylamino)-2-phenylethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)-2-phenylethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(diethylamino)-2-phenylethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H29N3O2

Molecular Weight

391.5 g/mol

IUPAC Name

N-[2-(diethylamino)-2-phenylethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H29N3O2/c1-5-27(6-2)22(19-10-8-7-9-11-19)16-25-24(28)21-15-23(29-26-21)20-13-12-17(3)18(4)14-20/h7-15,22H,5-6,16H2,1-4H3,(H,25,28)

InChI Key

RHKPRRAEVQMEBU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CNC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)C)C)C3=CC=CC=C3

Origin of Product

United States

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